molecular formula C8H8N2OS B1470180 [5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine CAS No. 1500301-05-2

[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine

Cat. No.: B1470180
CAS No.: 1500301-05-2
M. Wt: 180.23 g/mol
InChI Key: KSCWMIBSGBFCRN-UHFFFAOYSA-N
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Description

[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine: is an organic compound that features a thiophene ring fused with an oxazole ring and an amine group attached to the methanamine moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with lysyl oxidase, a copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix . The interaction between this compound and lysyl oxidase involves binding to the enzyme’s active site, inhibiting its activity and preventing the cross-linking of collagen and elastin. This inhibition can have significant implications for tissue remodeling and cancer metastasis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the activity of lysyl oxidase, leading to reduced collagen cross-linking and altered extracellular matrix composition . This can affect cell adhesion, migration, and proliferation, which are critical processes in tissue development and cancer progression.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of lysyl oxidase, inhibiting its catalytic activity and preventing the formation of cross-links between collagen and elastin . Additionally, this compound may influence gene expression by modulating signaling pathways that regulate the transcription of genes involved in extracellular matrix remodeling and cell adhesion.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent experimental results. Prolonged exposure to this compound can lead to gradual degradation, which may affect its efficacy in long-term experiments. Additionally, long-term exposure to this compound has been associated with sustained inhibition of lysyl oxidase activity and persistent changes in extracellular matrix composition.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits lysyl oxidase activity without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including tissue damage and impaired cellular function. Threshold effects have been observed, where a specific dosage range is required to achieve optimal inhibition of lysyl oxidase activity without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily by liver enzymes, which convert it into inactive metabolites that are excreted from the body. The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by active transport mechanisms, allowing it to accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by its binding affinity to proteins and its ability to penetrate cell membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with lysyl oxidase and other biomolecules . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, influencing its activity and interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene derivatives .

Industrial Production Methods

Industrial production of [5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine: undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine: has a wide range of applications in scientific research:

Comparison with Similar Compounds

[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine: can be compared with other similar compounds such as:

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(5-thiophen-3-yl-1,3-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-3-7-8(11-5-10-7)6-1-2-12-4-6/h1-2,4-5H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCWMIBSGBFCRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(N=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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